

Spectroscopic Data of 3-Aminoindole Hydrochloride: A Technical Guide

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Compound of Interest

Compound Name: 3-aminoindole HCl

Cat. No.: B1313825

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Introduction

3-Aminoindole and its derivatives are significant scaffolds in medicinal chemistry, exhibiting a range of biological activities. The hydrochloride salt of 3-aminoindole is a common form for handling and formulation. A thorough understanding of its spectroscopic characteristics is crucial for its identification, purity assessment, and structural elucidation in research and drug development. This technical guide provides a summary of the expected spectroscopic data (NMR, IR, and MS) for 3-aminoindole hydrochloride and outlines the general experimental protocols for their acquisition.

It is important to note that a complete, publicly available, and verified set of spectroscopic data specifically for **3-aminoindole HCl** is not readily available. Therefore, the data presented here is a combination of information for closely related compounds and predicted values based on the known spectroscopic behavior of indoles and aromatic amines.

Data Presentation

The following tables summarize the anticipated spectroscopic data for 3-aminoindole hydrochloride.

Table 1: Predicted ^1H NMR Spectroscopic Data for 3-Aminoindole Hydrochloride

Chemical Shift (δ , ppm)	Multiplicity	Number of Protons	Assignment
~10.0 - 12.0	br s	3	NH ₃ ⁺
~8.0 - 8.5	br s	1	Indole N1-H
~7.6 - 7.8	d	1	C4-H
~7.2 - 7.4	d	1	C7-H
~7.0 - 7.2	t	1	C6-H
~6.9 - 7.1	t	1	C5-H
~6.8	s	1	C2-H

Solvent: DMSO-d₆. Chemical shifts are referenced to TMS (0 ppm). The broad signals for the amine and indole protons are due to proton exchange and quadrupolar effects.

Table 2: Predicted ¹³C NMR Spectroscopic Data for 3-Aminoindole Hydrochloride

Chemical Shift (δ , ppm)	Assignment
~136	C7a
~128	C3a
~125	C2
~122	C6
~120	C4
~118	C5
~112	C7
~105	C3

Solvent: DMSO-d₆. Chemical shifts are referenced to TMS (0 ppm).

Table 3: Predicted IR Spectroscopic Data for 3-Aminoindole Hydrochloride

Wavenumber (cm ⁻¹)	Intensity	Assignment
3200 - 3400	Strong, Broad	N-H stretching (indole NH)
2800 - 3100	Strong, Broad	N-H stretching (NH ₃ ⁺)
~1620	Medium	C=C stretching (aromatic)
~1580	Medium	N-H bending (NH ₃ ⁺)
~1450	Medium	C-H bending
~740	Strong	C-H out-of-plane bending (ortho-disubstituted benzene)

Sample preparation: KBr pellet or Nujol mull.

Table 4: Predicted Mass Spectrometry Data for 3-Aminoindole Hydrochloride

m/z	Ion
133.076	[M+H] ⁺ (for free base C ₈ H ₈ N ₂)
132.068	[M] ⁺ (molecular ion of free base)

Ionization method: Electrospray Ionization (ESI) or Electron Impact (EI).

Experimental Protocols

The following are general experimental methodologies for obtaining the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 400 MHz or higher. The sample is dissolved in a deuterated solvent, commonly DMSO-d₆, to a concentration of 5-10 mg/mL. Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing (0.00 ppm). For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, a proton-decoupled sequence is typically employed to simplify the spectrum.

Infrared (IR) Spectroscopy

IR spectra can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The solid sample of **3-aminoindole HCl** is finely ground and mixed with dry potassium bromide (KBr) powder. This mixture is then pressed into a thin, transparent pellet. Alternatively, the sample can be prepared as a mull in Nujol (mineral oil) and placed between two salt plates (e.g., NaCl or KBr). The spectrum is typically recorded over the range of 4000-400 cm^{-1} .

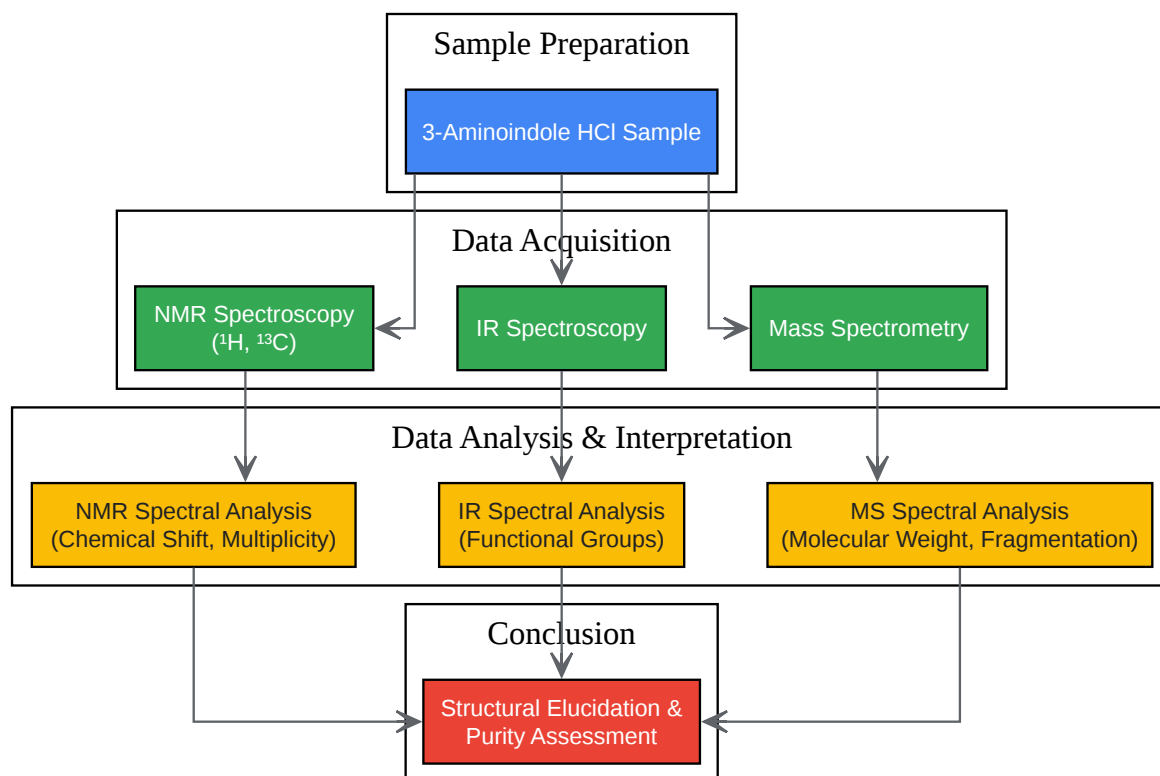
Mass Spectrometry (MS)

Mass spectra are acquired using a mass spectrometer, with common ionization techniques being Electrospray Ionization (ESI) for polar molecules or Electron Impact (EI). For ESI, the sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the ion source. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition of the molecular ion.

Mandatory Visualization

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like **3-aminoindole HCl**.



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Caption: Workflow for Spectroscopic Analysis of **3-Aminoindole HCl**.

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